molecular formula C20H17NO5S2 B2361032 3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 299950-47-3

3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B2361032
CAS No.: 299950-47-3
M. Wt: 415.48
InChI Key: OCONJRWSQQWUHJ-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a complex organic compound that belongs to the class of benzothiazole derivatives

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate are largely determined by its interactions with various biomolecules. Benzothiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of an oxidizing agent such as sodium bromide in isopropyl alcohol . This reaction yields 2-aminobenzothiazole, which can then be further functionalized to introduce the chromenone moiety and the methanesulfonate group.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Electrosynthesis, which uses electric current to drive chemical reactions, is one such method that has been explored for the synthesis of benzothiazole derivatives . This approach offers advantages such as mild reaction conditions, high efficiency, and reduced use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate include other benzothiazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromenone moiety and the methanesulfonate group, in particular, enhances its potential as a fluorescent probe and its reactivity in various chemical reactions.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-4-12-9-13-16(10-15(12)26-28(3,23)24)25-11(2)18(19(13)22)20-21-14-7-5-6-8-17(14)27-20/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCONJRWSQQWUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OS(=O)(=O)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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